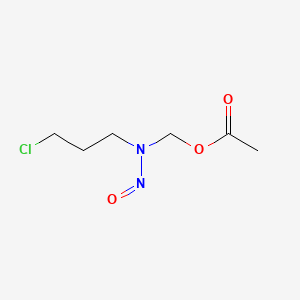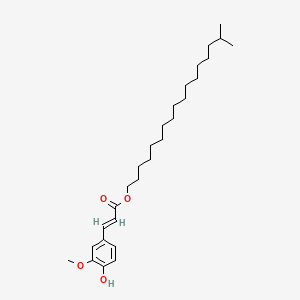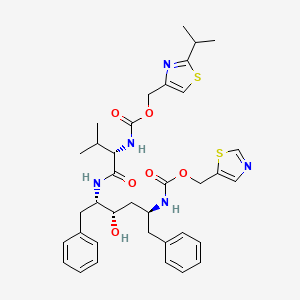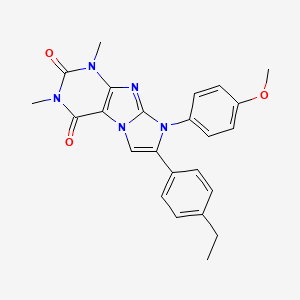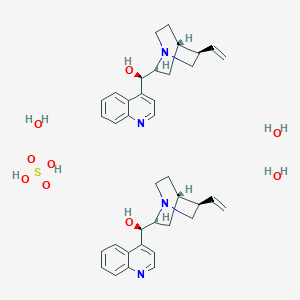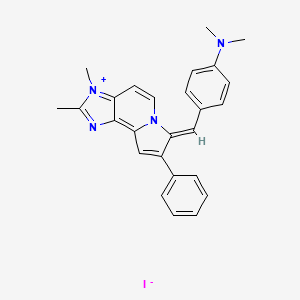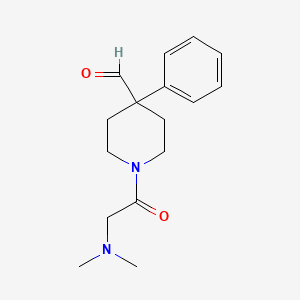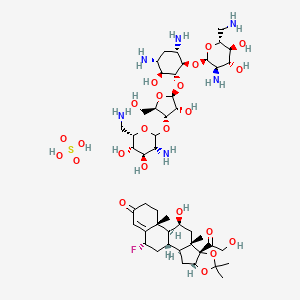
Cordran-N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Flurandrenolide is synthesized through a series of chemical reactions starting from a steroidal backboneThe reaction conditions typically include the use of reagents such as fluorinating agents and oxidizing agents under controlled temperature and pressure .
Industrial Production Methods
In industrial settings, flurandrenolide is produced in large quantities using batch or continuous flow processes. The production involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Flurandrenolide undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of hydrogen atoms with fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Used to introduce hydroxyl groups.
Fluorinating Agents: Used to introduce fluorine atoms.
Catalysts: Used to accelerate the reactions.
Major Products
The major products formed from these reactions include various fluorinated and hydroxylated derivatives of the steroid backbone .
Scientific Research Applications
Flurandrenolide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorination on steroidal activity.
Biology: Used to investigate the mechanisms of corticosteroid action at the cellular level.
Medicine: Used in clinical studies to evaluate its efficacy in treating inflammatory skin conditions.
Industry: Used in the formulation of topical creams, ointments, and tapes for therapeutic use
Mechanism of Action
Flurandrenolide exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This interaction leads to the modulation of gene expression, resulting in anti-inflammatory, antipruritic, and vasoconstrictive effects .
Comparison with Similar Compounds
Similar Compounds
Triamcinolone: Another corticosteroid used for similar indications.
Betamethasone: A potent corticosteroid with similar anti-inflammatory properties.
Hydrocortisone: A less potent corticosteroid used for milder inflammatory conditions
Uniqueness
Flurandrenolide is unique due to its specific fluorination pattern, which enhances its potency and stability compared to other corticosteroids . Its ability to be formulated into various topical preparations, including creams, ointments, and tapes, also sets it apart from other similar compounds .
Properties
CAS No. |
8025-78-3 |
|---|---|
Molecular Formula |
C47H81FN6O23S |
Molecular Weight |
1149.2 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one;sulfuric acid |
InChI |
InChI=1S/C24H33FO6.C23H46N6O13.H2O4S/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26;24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;1-5(2,3)4/h7,13-14,16-17,19-20,26,28H,5-6,8-11H2,1-4H3;5-23,30-36H,1-4,24-29H2;(H2,1,2,3,4)/t13-,14-,16-,17-,19+,20+,22-,23-,24+;5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22?,23+;/m01./s1 |
InChI Key |
QFUJCYDCAAOJTH-GHCGHCJOSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)O)F.C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



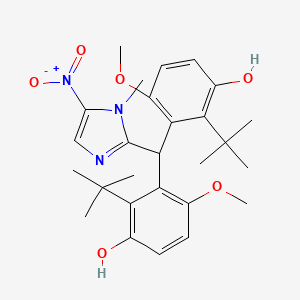
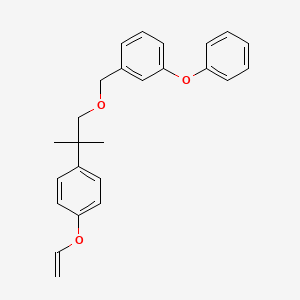

![methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12749158.png)
